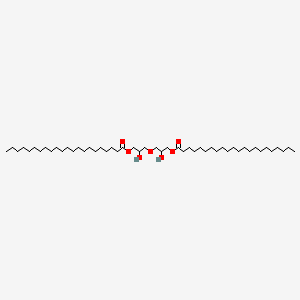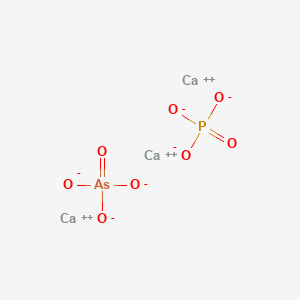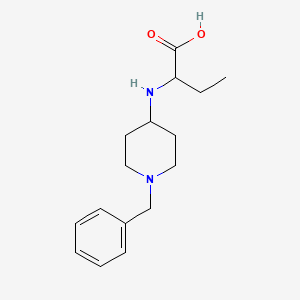
2-((1-(Benzyl)-4-piperidyl)amino)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 282-424-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Analyse Chemischer Reaktionen
EINECS 282-424-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions typically involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced .
Wissenschaftliche Forschungsanwendungen
EINECS 282-424-8 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be involved in studies related to its biological activity, toxicity, or potential therapeutic uses. Industrial applications may include its use in the production of materials, chemicals, or pharmaceuticals .
Wirkmechanismus
The mechanism of action of EINECS 282-424-8 involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism depends on the compound’s structure and functional groups. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Understanding the mechanism of action is crucial for determining its potential therapeutic applications and safety profile .
Eigenschaften
CAS-Nummer |
84196-15-6 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
2-[(1-benzylpiperidin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C16H24N2O2/c1-2-15(16(19)20)17-14-8-10-18(11-9-14)12-13-6-4-3-5-7-13/h3-7,14-15,17H,2,8-12H2,1H3,(H,19,20) |
InChI-Schlüssel |
VAKUUPZGMCTDKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)NC1CCN(CC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



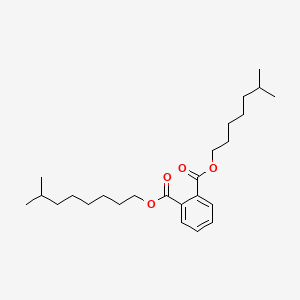


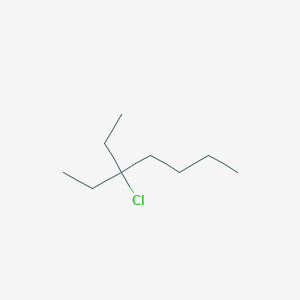

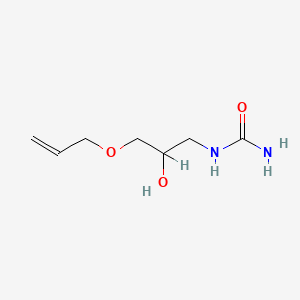
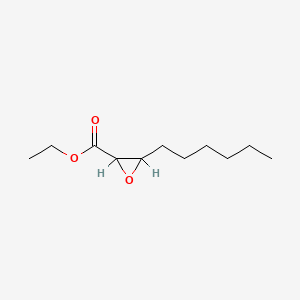
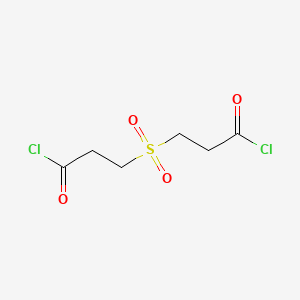

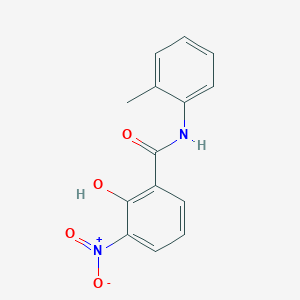
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
